GMB-475
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Overview
Description
GMB-475 is a proteolysis targeting chimera (PROTAC) compound designed to degrade the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This compound targets the myristoyl pocket of ABL1 in an allosteric manner and recruits the E3 ligase Von Hippel Lindau, resulting in the ubiquitination and subsequent degradation of the oncogenic fusion protein .
Scientific Research Applications
GMB-475 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of the BCR-ABL1 protein in chronic myeloid leukemia and to develop new therapeutic strategies for drug-resistant cancer cells
Protein Degradation Studies: This compound serves as a model compound for studying the mechanisms of PROTAC-mediated protein degradation.
Drug Development: The compound is used in the development of new drugs targeting other oncogenic proteins and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
GMB-475 is synthesized through a series of chemical reactions that involve the conjugation of a ligand for the BCR-ABL1 protein with a ligand for the E3 ubiquitin ligase. The synthetic route typically involves:
Ligand Synthesis: The ligands for BCR-ABL1 and E3 ligase are synthesized separately.
Conjugation: The two ligands are then conjugated using a linker molecule to form the PROTAC compound.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the compound.
Regulatory Compliance: The production process adheres to regulatory standards to ensure safety and efficacy.
Chemical Reactions Analysis
Types of Reactions
GMB-475 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL1 protein, leading to its degradation.
Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is then degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of this compound include ligands for BCR-ABL1 and E3 ligase, linker molecules, and solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major product formed from the reactions involving this compound is the degraded BCR-ABL1 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Mechanism of Action
GMB-475 exerts its effects through the following mechanism:
Target Binding: The compound binds to the BCR-ABL1 protein and the E3 ubiquitin ligase.
Ubiquitination: It facilitates the transfer of ubiquitin molecules to the BCR-ABL1 protein.
Proteasomal Degradation: The ubiquitinated BCR-ABL1 protein is recognized and degraded by the proteasome, leading to the inhibition of its oncogenic activity
Comparison with Similar Compounds
GMB-475 is compared with other similar compounds, such as:
SIAIS178: Another potent BCR-ABL PROTAC, SIAIS178, has shown similar efficacy in degrading the BCR-ABL1 protein.
This compound is unique in its ability to degrade the BCR-ABL1 protein through the ubiquitin-proteasome pathway, offering a novel approach to overcoming drug resistance in chronic myeloid leukemia .
Properties
Molecular Formula |
C43H46F3N7O7S |
---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1 |
InChI Key |
ONDVWISBMHHLGZ-SBJIGXGQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
SMILES |
FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1 |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GMB475; GMB 475; GMB-475 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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